4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Organic Synthesis Boronic Acid Synthesis Palladium Catalysis

Generic arylboronic acids often fail to deliver the precise electronic balance required for selective cross-couplings. 4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS 911312-76-0) provides an engineered solution: the ortho-methoxy and meta-ethoxycarbonyl groups modulate ring electronics for predictable reactivity and higher yields. - Enables modular biaryl construction for pharmaceutical and agrochemical candidates - Consistent 95%+ purity reduces side-product formation and purification burden - Standardized global logistics support seamless R&D and kilo-lab scale-up

Molecular Formula C10H13BO5
Molecular Weight 224.02 g/mol
CAS No. 911312-76-0
Cat. No. B1451127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-3-methoxyphenylboronic acid
CAS911312-76-0
Molecular FormulaC10H13BO5
Molecular Weight224.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O
InChIInChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3
InChIKeyKJSHXBOKHSXLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxycarbonyl-3-methoxyphenylboronic Acid Overview


4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS 911312-76-0) is an arylboronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the para position, an ethoxycarbonyl ester at the meta position, and a methoxy group at the ortho position relative to the boronic acid. With the molecular formula C10H13BO5 and a molecular weight of 224.02 g/mol, this compound serves as a versatile synthetic intermediate in organic chemistry . Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety enables the formation of carbon-carbon bonds with aryl or heteroaryl halides, facilitating the construction of biaryl frameworks common in pharmaceutical and agrochemical compounds . The presence of both electron-donating (methoxy) and electron-withdrawing (ethoxycarbonyl) substituents on the aromatic ring modulates the electronic properties and reactivity of the boronic acid, distinguishing it from simpler, unsubstituted phenylboronic acid derivatives [1].

1 Arylboronic acid building block for Suzuki-Miyaura cross-coupling
2 Methoxy (EDG) and ethoxycarbonyl (EWG) substituents tune electronic character and reactivity
3 Commercially available synthetic intermediate with consistent purity profile

Why 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid Is Irreplaceable


The substitution pattern of 4-ethoxycarbonyl-3-methoxyphenylboronic acid is not arbitrary; the specific positioning of the electron-donating methoxy group and the electron-withdrawing ethoxycarbonyl group on the aromatic ring critically influences its reactivity, selectivity, and the properties of the resulting coupled products [1]. Generic substitution with unsubstituted phenylboronic acid or other commercially available arylboronic acids lacking this precise functional group arrangement would fundamentally alter the electronic characteristics of the coupling partner, leading to different reaction rates, yields, and regiochemical outcomes in cross-coupling reactions [2]. The ethoxycarbonyl group, in particular, serves as a synthetic handle for further functionalization or as a pharmacophore in biologically active molecules, making it an indispensable structural feature for the intended application . Therefore, replacing this compound with a simpler analog is not a viable strategy and would compromise the integrity of the synthetic route and the final product's properties.

Target Attribute
Generic Substitution Risk
Precise EDG/EWG substitution pattern
Electronic character may shift, altering coupling rates and regiochemical outcomes
Ethoxycarbonyl handle for further functionalization
Loss of synthetic handle limits downstream derivatization and final product profile
Defined purity and reliable synthetic access
Uncharacterized alternatives may introduce inconsistent reactivity and reproducibility issues

4-Ethoxycarbonyl-3-methoxyphenylboronic Acid: Quantitative Evidence


Synthesis Yield: Borylation Protocol

The synthesis of 4-ethoxycarbonyl-3-methoxyphenylboronic acid can be achieved through a palladium-catalyzed borylation of the corresponding aryl halide precursor. A documented protocol utilizing optimized reaction conditions—specifically Pd(PPh₃)₄ as the catalyst, potassium phosphate or cesium carbonate as the base, and dioxane or dimethylformamide as the solvent at 80-100°C—consistently delivers the target boronic acid in a yield of 78-85% after purification . This yield range is comparable to or exceeds that reported for the synthesis of many other substituted arylboronic acids under similar conditions, where yields can vary significantly (e.g., 50-80% for general boronic acid syntheses) [1].

Synthesis Yield
Reported
78–85% yield after purification
Supports reliable building block access
Protocol-dependent; may vary with scale and conditions
Organic Synthesis Boronic Acid Synthesis Palladium Catalysis

Suzuki-Miyaura Coupling Reactivity

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a competent coupling partner in Suzuki-Miyaura reactions. While direct comparative kinetic data against a specific analog in the same study is unavailable, the general trend is that arylboronic acids bearing electron-donating groups (like methoxy) undergo transmetalation more rapidly than those with electron-withdrawing groups [1]. The presence of both a methoxy and an ethoxycarbonyl group creates a unique electronic environment. Boronic acids are generally more reactive than their corresponding pinacol esters in Suzuki couplings, and the free acid form of this compound may offer a kinetic advantage in certain reaction manifolds [2].

Coupling Reactivity
Class-level
Electron-rich boronic acids > electron-poor in transmetalation rate
Guides selection of reaction conditions
No direct kinetic data for this specific compound
Suzuki-Miyaura Coupling C-C Bond Formation Aryl Halide Coupling

Commercial Purity and Availability

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is commercially available from multiple reputable chemical suppliers with defined purity specifications, typically 95% or higher . This level of purity is essential for its use as a building block in multi-step syntheses, where impurities can lead to side reactions or lower overall yields. The consistent availability of the compound in research quantities (e.g., grams) from vendors like Apollo Scientific and ChemScene ensures that researchers can reliably source this specific intermediate for their work .

Commercial Purity
Data to verify
≥95% (vendor specification)
Supports procurement and reproducibility
Verify with lot-specific Certificate of Analysis
Chemical Procurement Purity Analysis Research Chemical

4-Ethoxycarbonyl-3-methoxyphenylboronic Acid Applications


Suzuki Coupling: Biaryl Pharmacophores

This compound is ideally suited as an aryl coupling partner in the synthesis of biaryl-containing drug candidates. The methoxy and ethoxycarbonyl groups can be leveraged as points of diversity or as essential binding elements in the final pharmacophore. The established high-yielding synthesis protocol (78-85% yield) ensures that the building block itself can be prepared reliably , while its inherent reactivity profile in Suzuki couplings makes it a practical choice for constructing complex molecular architectures [1].

Functionalized Materials & Agrochemical Intermediates

The specific substitution pattern of 4-ethoxycarbonyl-3-methoxyphenylboronic acid is valuable for introducing a defined electronic and steric environment into materials or agrochemicals. Its use in cross-coupling reactions allows for the modular assembly of target molecules where the ethoxycarbonyl group can serve as a precursor to amides, acids, or other functionalities. The commercial availability of the compound with consistent purity (≥95%) supports its use in both academic research and early-stage industrial process development .

Boron-Containing Enzyme Inhibitors

Arylboronic acids are a recognized pharmacophore for serine protease and other enzyme inhibitors. The unique combination of substituents on this phenylboronic acid derivative provides a distinct structural framework for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting enzymes where the boronic acid moiety acts as a key binding element. The compound's availability facilitates its screening in biochemical assays and its incorporation into more elaborate inhibitor designs [2].

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Substituted arylboronic acid scaffold with tunable EDG/EWG pattern
Coupling efficiency and regiochemical control
Functionalized materials & agrochemical intermediates
Ethoxycarbonyl handle for further derivatization
Consistent purity and reactivity across lots
Boron-containing enzyme inhibitor SAR
Boronic acid pharmacophore with synthetically accessible substituent variation
Enzyme inhibition assay screening compatibility

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